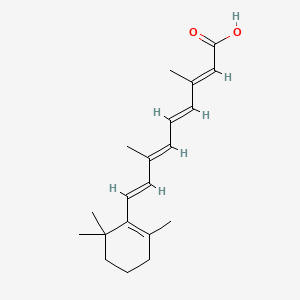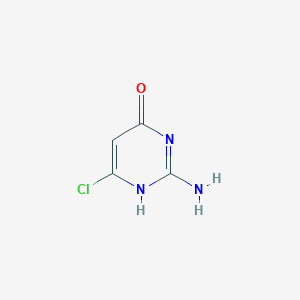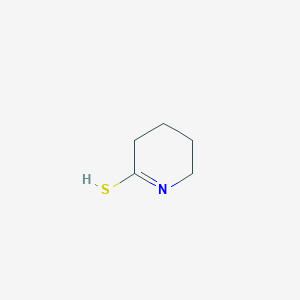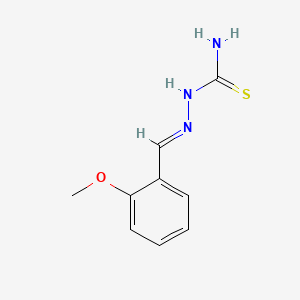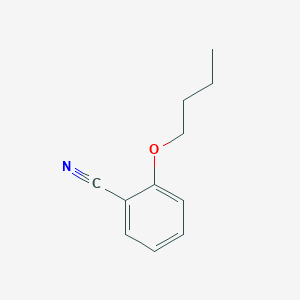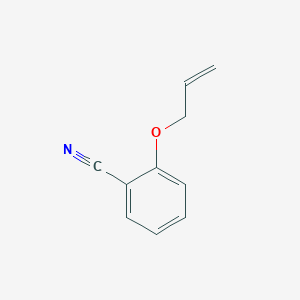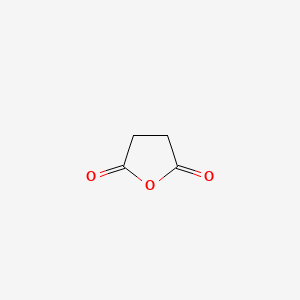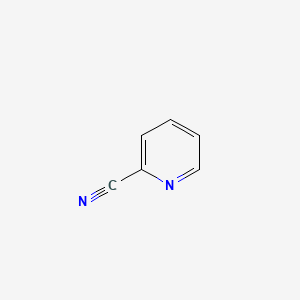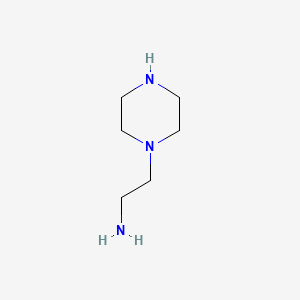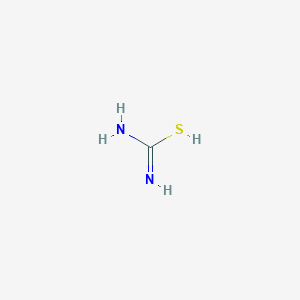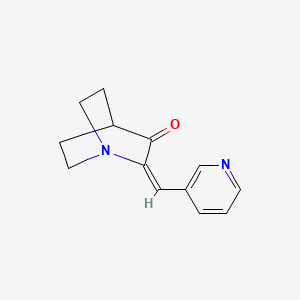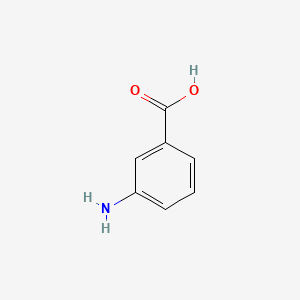
3-Aminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white solid that is slightly soluble in water but more soluble in organic solvents such as acetone, boiling water, hot alcohol, hot chloroform, and ether . The compound consists of a benzene ring substituted with an amino group and a carboxylic acid group.
Mechanism of Action
Target of Action
3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an organic compound that plays a significant role in various biochemical processes . The primary target of this compound is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is involved in the hydroxylation of p-hydroxybenzoate, a key step in the synthesis of coenzyme Q, which is essential for cellular respiration and energy production .
Mode of Action
It is known to act as a substrate for the enzyme p-hydroxybenzoate hydroxylase . By binding to this enzyme, it facilitates the hydroxylation process, leading to the production of essential compounds for cellular functions .
Biochemical Pathways
This compound is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . This pathway starts from a simple carbon source like glucose and is catalyzed by various enzymes . The shikimate pathway is crucial for the production of essential compounds such as folic acid .
Pharmacokinetics
It is known that the compound is slightly soluble in water and more soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The action of this compound leads to the production of essential compounds for cellular functions. For instance, its involvement in the shikimate pathway contributes to the biosynthesis of aromatic amino acids . These amino acids play vital roles in protein synthesis and other cellular functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . Moreover, the compound’s stability can be affected by factors such as temperature and pH. It’s also worth noting that the shift towards green, environmentally friendly, and sustainable biosynthesis methods for aminobenzoic acid and its derivatives is gaining traction .
Biochemical Analysis
. . .
Biochemical Properties
It is known that it consists of a benzene ring substituted with an amino group and a carboxylic acid This structure suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It has been suggested that it may have antioxidant activity . Additionally, some derivatives of 3-Aminobenzoic acid have shown significant cytotoxicity toward cancer cell lines
Metabolic Pathways
A study has suggested that it may be involved in the microbial degradation of this compound
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. It is known to be water-soluble, and may spread in water systems
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzoic acid can be synthesized through the reduction of 3-nitrobenzoic acid. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic reduction of 3-nitrobenzoic acid. The process involves the use of hydrogen gas and a catalyst such as palladium on carbon. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form 3-aminobenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: 3-Aminobenzyl alcohol.
Substitution: Azo compounds and other substituted derivatives.
Scientific Research Applications
3-Aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme kinetics and as a building block for the synthesis of biologically active molecules.
Medicine: this compound derivatives have shown potential as antimicrobial agents.
Industry: It is used in the production of azo dyes, pharmaceuticals, and X-ray contrast media.
Comparison with Similar Compounds
4-Aminobenzoic acid (para-aminobenzoic acid): Similar structure but with the amino group in the para position.
2-Aminobenzoic acid (anthranilic acid): Similar structure but with the amino group in the ortho position.
Aminomethylbenzoic acid: Contains an additional methyl group attached to the benzene ring.
Uniqueness of 3-Aminobenzoic Acid: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The meta position of the amino group relative to the carboxylic acid group allows for distinct reactivity patterns compared to its ortho and para counterparts .
Properties
CAS No. |
87980-11-8 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-azaniumylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10) |
InChI Key |
KFNRJXCQEJIBER-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@@H](C=CC=C1C(=O)O)N |
SMILES |
C1=CC(=CC(=C1)N)C(=O)O |
Canonical SMILES |
C1C(C=CC=C1C(=O)[O-])[NH3+] |
boiling_point |
352.55 °C. @ 760.00 mm Hg (est) |
melting_point |
173 °C |
physical_description |
Solid; [Merck Index] Solid |
Related CAS |
26373-80-8 17264-94-7 (mono-hydrochloride salt) |
solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) 5.9 mg/mL at 15 °C |
vapor_pressure |
0.000278 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


